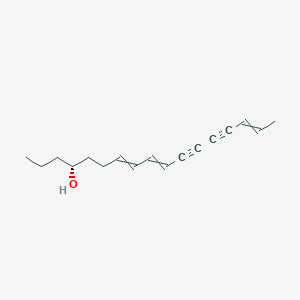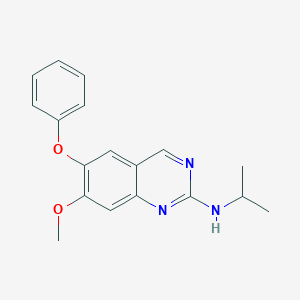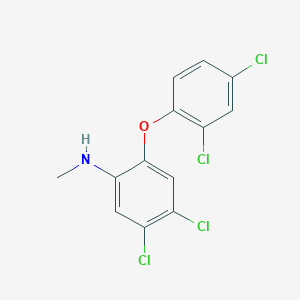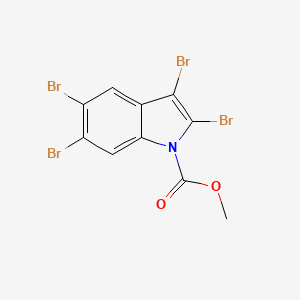![molecular formula C16H18OS B14202486 Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- CAS No. 835626-63-6](/img/structure/B14202486.png)
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- is an organosulfur compound characterized by the presence of a sulfinyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidative coupling reactions, utilizing readily available low-cost commodity chemicals such as thiols and amines. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: The sulfinyl group can be reduced to form sulfide derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- involves its interaction with molecular targets through its sulfinyl group. This functional group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include oxidative and reductive processes, as well as interactions with nucleophiles and electrophiles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methyl-4-[(phenylethynyl)sulfonyl]benzene
- Benzene, 1-methyl-4-[(phenylmethyl)sulfinyl]-
Uniqueness
Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-propyl- is unique due to its specific structural configuration and the presence of the sulfinyl group, which imparts distinct chemical properties.
Eigenschaften
CAS-Nummer |
835626-63-6 |
|---|---|
Molekularformel |
C16H18OS |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
1-[(S)-(4-methylphenyl)sulfinyl]-2-propylbenzene |
InChI |
InChI=1S/C16H18OS/c1-3-6-14-7-4-5-8-16(14)18(17)15-11-9-13(2)10-12-15/h4-5,7-12H,3,6H2,1-2H3/t18-/m0/s1 |
InChI-Schlüssel |
XIUJJFFAJURVJH-SFHVURJKSA-N |
Isomerische SMILES |
CCCC1=CC=CC=C1[S@@](=O)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCCC1=CC=CC=C1S(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


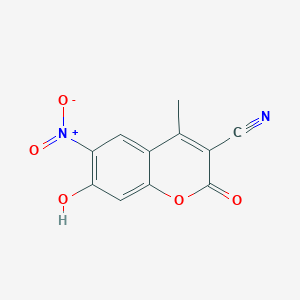
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)
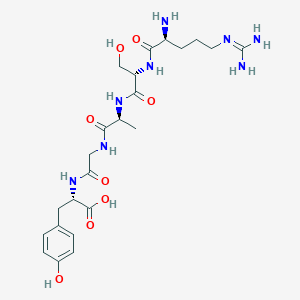
![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)
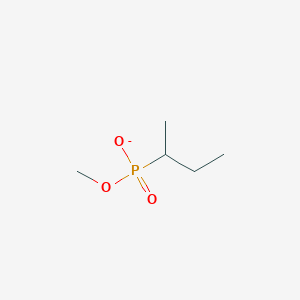
![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
